Cas no 1498027-89-6 ((2-ethoxyethyl)(4-methyl-1,3-thiazol-5-yl)methylamine)

(2-Ethoxyethyl)(4-methyl-1,3-thiazol-5-yl)methylamine is a specialized amine derivative featuring a thiazole ring and an ethoxyethyl side chain. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, which allows for potential applications as an intermediate in the synthesis of bioactive molecules. The presence of the thiazole moiety enhances its utility in heterocyclic chemistry, while the ethoxyethyl group contributes to solubility and reactivity in organic transformations. Its well-defined molecular structure ensures consistent performance in synthetic pathways, making it a valuable building block for the development of novel compounds with targeted biological or chemical properties.
(2-ethoxyethyl)(4-methyl-1,3-thiazol-5-yl)methylamine structure
1498027-89-6 structure
Product Name:(2-ethoxyethyl)(4-methyl-1,3-thiazol-5-yl)methylamine
CAS No:1498027-89-6
MF:C9H16N2OS
MW:200.301140785217
CID:5170735
PubChem ID:65722199
Update Time:2025-05-19

(2-ethoxyethyl)(4-methyl-1,3-thiazol-5-yl)methylamine Chemical and Physical Properties

Names and Identifiers

    • 5-Thiazolemethanamine, N-(2-ethoxyethyl)-4-methyl-
    • (2-ethoxyethyl)(4-methyl-1,3-thiazol-5-yl)methylamine
    • Inchi: 1S/C9H16N2OS/c1-3-12-5-4-10-6-9-8(2)11-7-13-9/h7,10H,3-6H2,1-2H3
    • InChI Key: VATFHLQYDYJMJH-UHFFFAOYSA-N
    • SMILES: S1C(CNCCOCC)=C(C)N=C1

(2-ethoxyethyl)(4-methyl-1,3-thiazol-5-yl)methylamine Pricemore >>

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(2-ethoxyethyl)(4-methyl-1,3-thiazol-5-yl)methylamine Related Literature

Additional information on (2-ethoxyethyl)(4-methyl-1,3-thiazol-5-yl)methylamine

Professional Introduction to Compound with CAS No. 1498027-89-6 and Product Name: (2-ethoxyethyl)(4-methyl-1,3-thiazol-5-yl)methylamine

Compound with the CAS number 1498027-89-6 and the product name (2-ethoxyethyl)(4-methyl-1,3-thiazol-5-yl)methylamine represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered attention for its potential applications in various therapeutic areas. The molecular framework of this compound integrates a thiazole core, which is a well-documented scaffold in medicinal chemistry, with functional groups that enhance its pharmacological properties.

The (2-ethoxyethyl) moiety attached to the thiazole ring introduces a hydrophobic chain that can influence the compound's solubility and bioavailability. This modification is particularly crucial in drug design, as it can significantly impact how the compound interacts with biological targets. Recent studies have highlighted the importance of optimizing such structural elements to improve drug efficacy and reduce side effects.

In the realm of pharmaceutical development, thiazole derivatives have been extensively studied due to their diverse biological activities. The presence of the 4-methyl group in the thiazole ring further enhances its pharmacological profile by influencing electronic distribution and steric hindrance around the active site. This specific configuration has been associated with enhanced binding affinity and selectivity, making it an attractive candidate for further exploration.

The amine group at the end of the molecular chain, specifically methylamine, plays a critical role in modulating the compound's reactivity and interaction with biological systems. Amines are well-known for their ability to form hydrogen bonds, which can be leveraged to improve binding interactions with target proteins or enzymes. This feature is particularly relevant in the context of drug design, where precise molecular interactions are often key to therapeutic success.

Recent advancements in computational chemistry have enabled more accurate predictions of molecular behavior, including how compounds like this one might interact with biological targets. By leveraging techniques such as molecular dynamics simulations and quantum mechanical calculations, researchers can gain insights into the compound's binding affinity, metabolic stability, and potential side effects. These computational methods are increasingly becoming integral to drug discovery processes, allowing for more efficient identification of promising candidates.

The synthesis of this compound involves a multi-step process that requires careful optimization to ensure high yield and purity. Key steps include the formation of the thiazole ring followed by functional group transformations to introduce the ethoxyethyl and methylamine moieties. Each step must be meticulously controlled to avoid unwanted byproducts that could compromise the compound's integrity.

Evaluation of this compound's pharmacological properties has revealed several promising applications. Initial studies suggest that it may exhibit activity against various biological targets, including enzymes and receptors involved in inflammatory pathways. Given the growing interest in modulating inflammation for therapeutic purposes, this compound could potentially find applications in treating conditions such as arthritis or inflammatory bowel disease.

The potential of this compound extends beyond traditional therapeutic areas. Its unique structure makes it a valuable tool for research into novel drug mechanisms and delivery systems. For instance, its ability to form stable complexes with other molecules could be exploited for targeted drug delivery, where it acts as a carrier or prodrug precursor.

In conclusion, compound with CAS No. 1498027-89-6 and product name (2-ethoxyethyl)(4-methyl-1,3-thiazol-5-yl)methylamine represents a significant contribution to the field of chemical and pharmaceutical research. Its unique molecular structure and functional groups make it a versatile candidate for various therapeutic applications. Continued research into its pharmacological properties and potential applications will likely uncover new opportunities for improving human health.

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